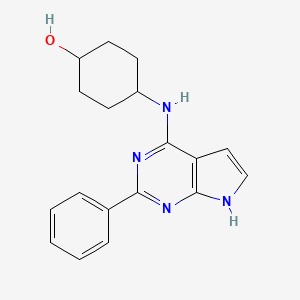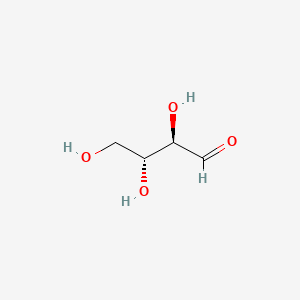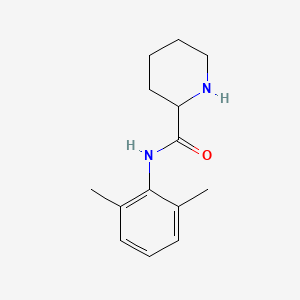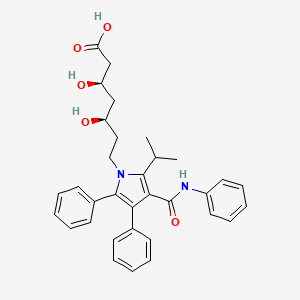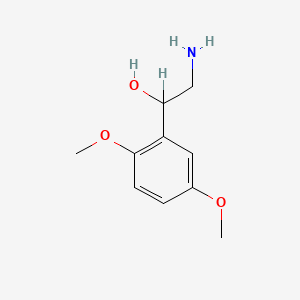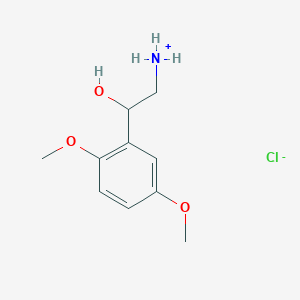
地塞米松盐酸盐
描述
Dexrazoxane hydrochloride, sold under the brand name Zinecard among others, is a cardioprotective agent. It was discovered in 1972 and is primarily used to protect the heart against the cardiotoxic side effects of chemotherapeutic drugs such as anthracyclines . Dexrazoxane hydrochloride is administered intravenously in an acidic condition with hydrochloric acid adjusting the pH .
科学研究应用
作用机制
Target of Action
Dexrazoxane hydrochloride primarily targets topoisomerase II , a crucial enzyme involved in DNA replication and repair . It also interacts with iron ions within cells, which play a role in the generation of reactive oxygen species .
Mode of Action
Dexrazoxane is a strong catalytic inhibitor of topoisomerase II . It also acts as a prodrug, undergoing metabolism to form an iron-binding analog of EDTA . This dual action allows dexrazoxane to interfere with DNA replication processes and mitigate iron-dependent oxidative stress .
Biochemical Pathways
Dexrazoxane’s interaction with topoisomerase II and iron ions affects multiple biochemical pathways. By inhibiting topoisomerase II, it disrupts DNA replication and repair processes . Its iron-chelating activity helps prevent the formation of reactive oxygen species, reducing oxidative stress and associated cellular damage .
Pharmacokinetics
The pharmacokinetics of dexrazoxane have been studied in advanced cancer patients with normal renal and hepatic function . Generally, the pharmacokinetics of dexrazoxane can be adequately described by a two-compartment open model with first-order elimination . Dexrazoxane has been administered as a 15-minute infusion over a dose range of 60 to 900 mg/m^2 with 60 mg/m^2 of doxorubicin, and at a fixed dose of 500 mg/m^2 with 50 mg/m^2 doxorubicin .
Result of Action
The primary result of dexrazoxane’s action is the reduction of cardiotoxicity associated with doxorubicin administration in cancer treatment . By mitigating oxidative stress and disrupting DNA replication in cancer cells, dexrazoxane helps protect heart cells from damage while maintaining the efficacy of the chemotherapy .
Action Environment
The action of dexrazoxane can be influenced by various environmental factors. For instance, the pH of the intravenous administration of dexrazoxane is adjusted with HCl to an acidic condition . This could potentially affect the stability and efficacy of the drug. Furthermore, the patient’s health status, particularly their renal and hepatic function, can impact the drug’s pharmacokinetics .
生化分析
Biochemical Properties
Dexrazoxane is a prodrug that is converted intracellularly to a ring-opened chelating agent . This agent chelates to free iron and interferes with iron-mediated free radical generation . This process is thought to be responsible, in part, for anthracycline-induced cardiomyopathy .
Cellular Effects
Dexrazoxane exerts its effects primarily on cardiac cells, where it protects against anthracycline-induced cardiotoxicity . It appears to inhibit the formation of a toxic iron-anthracycline complex , thereby reducing the generation of harmful free radicals .
Molecular Mechanism
The molecular mechanism of dexrazoxane involves its conversion to a ring-opened chelating agent that binds to free iron . This binding prevents the formation of a toxic iron-anthracycline complex, thereby inhibiting the generation of harmful free radicals .
Temporal Effects in Laboratory Settings
The effects of dexrazoxane over time in laboratory settings are primarily related to its cardioprotective effects . It has been shown to reduce the cardiotoxic side effects of anthracyclines, allowing for continued anthracycline treatment .
Dosage Effects in Animal Models
In animal models, dexrazoxane has been shown to provide effective cardioprotection against anthracycline-induced cardiotoxicity . Specific dosage effects in animal models are not mentioned in the available resources.
Metabolic Pathways
Dexrazoxane is hydrolyzed by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions .
Transport and Distribution
Following a rapid distributive phase, dexrazoxane reaches post-distributive equilibrium within two to four hours . The estimated steady-state volume of distribution of dexrazoxane suggests its distribution primarily in the total body water .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of dexrazoxane hydrochloride involves several steps. One method starts with 1,2-propane diamine as the initial raw material. The hydrochloride of (S)-1,2-propane diamine is obtained through resolution, followed by condensation with bromoacetate to prepare (S)-1,2-diaminopropane-tetraacetate. Finally, dexrazoxane is prepared using amide as an ammonia source .
Another method involves (S)-1,2-propylene diamine tetraacetic acid and urea performing a ring closure reaction to obtain dexrazoxane. This method is beneficial as it uses urea as an amination nitrogen source, avoids severe reaction conditions, and is economical and environment-friendly .
Industrial Production Methods
Industrial production of dexrazoxane hydrochloride typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, with the final product being more than 99.9% pure and the maximum single impurity being less than 0.05% .
化学反应分析
Dexrazoxane hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: Dexrazoxane can undergo oxidation-reduction reactions, particularly in the presence of metal ions, leading to the formation of drug-metal complexes and superoxide radicals.
Substitution: The compound can participate in substitution reactions, especially during its synthesis and preparation.
Common reagents used in these reactions include hydrochloric acid, bromoacetate, and urea . Major products formed from these reactions include dexrazoxane and its intermediates, such as (S)-1,2-diaminopropane-tetraacetate .
相似化合物的比较
Dexrazoxane hydrochloride is unique in its dual mechanism of action, combining iron chelation and topoisomerase II inhibition. Similar compounds include:
Razoxane: The parent compound of dexrazoxane, also known for its cardioprotective properties.
EDTA: A well-known chelating agent, but lacks the topoisomerase II inhibitory activity.
Anthracyclines: Such as doxorubicin and daunorubicin, which are chemotherapeutic agents but lack cardioprotective properties.
Dexrazoxane hydrochloride stands out due to its ability to provide effective cardioprotection without reducing the antitumor activity of anthracyclines .
属性
IUPAC Name |
4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMNMPSIYHKDN-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164152 | |
| Record name | Dexrazoxane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149003-01-0, 1263283-43-7 | |
| Record name | Cardioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXRAZOXANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



